molecular formula C23H22O11 B2931374 Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate CAS No. 82475-01-2

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

Numéro de catalogue: B2931374
Numéro CAS: 82475-01-2
Poids moléculaire: 474.418
Clé InChI: RLTZGPOFLCHNNX-ACJCWMFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a structurally complex glycoside derivative featuring a chromen-4-one (flavonoid-like) core. Its molecular formula is inferred as $ \text{C}{22}\text{H}{22}\text{O}{12} $, with a molecular weight of 460.393 g/mol . The compound comprises a phenyl-substituted chromen-4-one moiety linked via an ether bond to a methylated oxane (pyranose) ring. The stereochemistry (2R,3R,4R,5S,6R) is critical for its three-dimensional conformation and interactions with biological targets, such as enzymes or receptors involved in oxidative stress or inflammation pathways .

Propriétés

Numéro CAS

82475-01-2

Formule moléculaire

C23H22O11

Poids moléculaire

474.418

Nom IUPAC

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m1/s1

Clé InChI

RLTZGPOFLCHNNX-ACJCWMFTSA-N

SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O

Solubilité

not available

Origine du produit

United States

Activité Biologique

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that exhibits a range of biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C₃₅H₄₆O₂₀
Molecular Weight : 1241.1 g/mol
IUPAC Name : [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[[3-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-6,8-dihydroxy-1-oxo-4H-naphthalen-2-yl]oxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy...] .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity , which is crucial for neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases such as cancer and cardiovascular disorders.

Anti-Cancer Activity

Studies have demonstrated that Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy exhibits anti-carcinogenic effects . It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing tumor growth. For instance:

Study Cell Line Effect
MCF7 (Breast Cancer)Inhibition of cell proliferation by 50% at 10 µM concentration
A549 (Lung Cancer)Induction of apoptosis through caspase activation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties , particularly in the context of chronic inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

Cardiovascular Benefits

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy has been linked to improved vascular health. It may enhance endothelial function and reduce blood pressure by promoting vasodilation through nitric oxide pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It affects multiple signaling pathways including NF-kB and MAPK pathways that are crucial in inflammation and cancer progression.
  • Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies

  • Chronic Venous Insufficiency Treatment :
    • A clinical trial assessed the efficacy of this compound in treating chronic venous insufficiency. Results indicated a significant reduction in symptoms and improved venous function after 12 weeks of treatment .
  • Neuroprotective Effects :
    • Another study explored its neuroprotective effects against neurodegenerative diseases like Alzheimer’s disease. The results suggested that the compound could reduce amyloid-beta aggregation and promote neuronal survival .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s structural analogs are primarily flavonoid glycosides or chromenone derivatives with variations in substituents, stereochemistry, or glycosylation patterns. Below is a detailed comparison with key examples:

Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Differences
Target Compound 460.393 5-hydroxy, 8-methoxy, phenyl, carboxylate ester Chromen-4-one core with phenyl and methyl oxane
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid 494.365 3,4,5-trihydroxyphenyl, additional hydroxyl groups Trihydroxyphenyl substitution enhances polarity; higher molecular weight
1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-o 598.513 Xanthene core, hydroxymethyl oxane, branched glycosylation Xanthene scaffold increases π-conjugation; branched glycosylation affects solubility
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid 432.383 4-hydroxyphenyl, dihydrochromen Dihydrochromen ring reduces aromaticity; 4-hydroxyphenyl alters electronic properties
5-(3',4'-Dihydroxyphenyl)-γ-valerolactone-4'-O-methyl-3'-O-glucuronide ~460 (estimated) γ-valerolactone, methyl-glucuronide Valerolactone group introduces a cyclic ester; glucuronide enhances metabolic stability

Physicochemical Properties

  • In contrast, the trihydroxyphenyl analog has higher aqueous solubility due to additional hydroxyl groups.
  • Stability : The methyl ester group in the target compound may enhance stability against hydrolysis compared to free carboxylic acids (e.g., the compound in ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.